Sulfadiazine-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

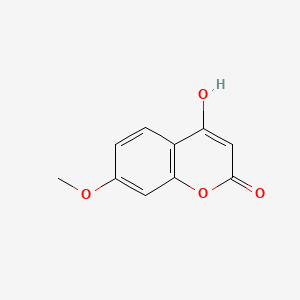

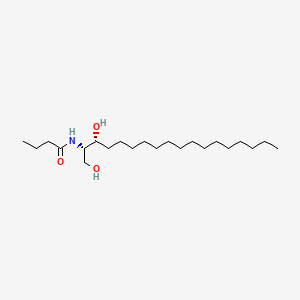

磺胺嘧啶-d4 是磺胺嘧啶的氘代形式,磺胺嘧啶是一种磺胺类抗生素。 它主要用作内标,用于定量各种分析应用中的磺胺嘧啶,例如气相色谱-质谱联用 (GC-MS) 和液相色谱-质谱联用 (LC-MS) 。 磺胺嘧啶本身以其抑制革兰氏阳性和革兰氏阴性细菌生长的能力而闻名,其通过干扰叶酸合成来实现这一点 .

生化分析

Biochemical Properties

Sulfadiazine-d4 interacts with various enzymes and proteins within the cell. It is known to inhibit dihydropteroate synthase (DHPS), an enzyme that converts a pteridine and 4-aminobenzoic acid to dihydropteroate, an intermediate in folate biosynthesis . It also interacts with water-soluble proteins like bovine serum albumin (BSA), human serum albumin (HSA), and lysozyme (LYS) through strong binding interactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to be cytotoxic to human dermal fibroblast (HDF) cells, affecting the wound healing process and dermal mechanical strength . It also exerts potential anticancer effects on HepG2 and MCF7 cells by inhibiting TNFα, IL1b, COX-1, COX-2, and 5-LOX gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It works by inhibiting the enzyme dihydropteroate synthase, thereby stopping the production of folate inside the bacterial cell . This inhibition disrupts the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the toxicity exerted by Sulfadiazine on the growth of soil bacterial communities was found to increase over time, affecting bacterial growth in soils after 100 days of incubation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in the treatment of urinary tract infections, the usual dose is 4 to 6 grams daily in 3 to 6 divided doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, an essential component of bacterial metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. After oral administration in grass carp, Sulfadiazine and its main metabolite, N4-acetyl sulfadiazine (ACT-SDZ), were found in plasma and tissues

准备方法

磺胺嘧啶-d4 的合成通常涉及磺胺嘧啶的氘代。磺胺嘧啶的常见合成路线从使用乙酸酐对苯胺衍生物进行乙酰化开始,形成乙酰苯胺衍生物。然后使这些衍生物与氯磺酸反应生成 4-乙酰氨基苯磺酰氯。同时,通过使四甲氧基丙烷与胍盐反应来制备 2-氨基嘧啶。 最后一步涉及使 4-乙酰氨基苯磺酰氯与 2-氨基嘧啶反应,然后用氢氧化钠水解,生成磺胺嘧啶 。氘代过程涉及用氘原子取代氢原子,生成磺胺嘧啶-d4。

化学反应分析

磺胺嘧啶-d4 与磺胺嘧啶一样,会发生各种化学反应。主要反应包括:

重氮化反应: 磺胺嘧啶的伯胺基可以通过使用亚硝酸钠和盐酸重氮化,然后在碱性介质中与γ-间苯二酚酸偶联,形成黄色偶氮染料.

氧化和还原反应: 磺胺嘧啶可以发生氧化和还原反应,尽管这些反应的具体条件和试剂文献记录较少。

取代反应: 磺胺嘧啶中的磺酰胺基团可以参与取代反应,尤其是在亲核试剂存在的情况下。

科学研究应用

磺胺嘧啶-d4 由于其在分析化学中作为内标的作用,在科学研究中得到广泛应用。其应用包括:

磺胺嘧啶定量: 用于 GC-MS 和 LC-MS 中准确定量各种样品中的磺胺嘧啶含量.

药代动力学研究: 用于研究生物系统中磺胺嘧啶的药代动力学和代谢。

环境监测: 用于检测和定量环境样品(如水和土壤)中的磺胺嘧啶残留.

生物医学研究: 研究其潜在的抗病毒活性,特别是在治疗虾白斑症病毒等感染方面.

作用机制

磺胺嘧啶-d4 与磺胺嘧啶一样,作为细菌酶二氢叶酸合成酶的竞争性抑制剂。 这种酶对于叶酸的合成至关重要,叶酸对细菌的生长和复制必不可少 。 通过抑制这种酶,磺胺嘧啶阻止了二氢叶酸的形成,二氢叶酸是叶酸合成中的中间体,从而抑制细菌生长 .

相似化合物的比较

磺胺嘧啶-d4 属于磺胺类抗生素,其中包括磺胺二甲嘧啶、磺胺嘧啶和磺胺甲噁唑等化合物 。与这些化合物相比,磺胺嘧啶-d4 由于其氘代形式而具有独特性,这使其在分析应用中特别有用作内标。 其他磺胺类药物具有相似的作用机制,但其药代动力学特性和具体应用有所不同 .

类似化合物

磺胺二甲嘧啶: 用于治疗细菌感染,如支气管炎和泌尿道感染.

磺胺嘧啶: 另一种磺胺类抗生素,与磺胺嘧啶具有类似的应用.

磺胺甲噁唑: 通常与甲氧苄啶联合使用,治疗多种细菌感染.

属性

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEPANYCNGTZFQ-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662195 |

Source

|

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-78-1 |

Source

|

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561717.png)